![molecular formula C13H16BrNO2S2 B2775684 3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide CAS No. 2415602-19-4](/img/structure/B2775684.png)
3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in inflammatory and cancer pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, as well as the growth of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide in lab experiments is its specificity for certain enzymes involved in inflammatory and cancer pathways. This allows for more targeted and effective treatments. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide. One area of research could focus on the optimization of its synthesis method to improve yield and purity. Another area of research could focus on the development of more targeted and effective therapeutic applications, such as the use of nanoparticles to deliver the compound to specific cells or tissues. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide involves the reaction of 3-bromobenzoyl chloride with 6-hydroxy-1,4-dithiepan-6-ylmethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide has been studied for its potential therapeutic applications in various areas of scientific research. It has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
3-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S2/c14-11-3-1-2-10(6-11)12(16)15-7-13(17)8-18-4-5-19-9-13/h1-3,6,17H,4-5,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDGJTROCCQMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

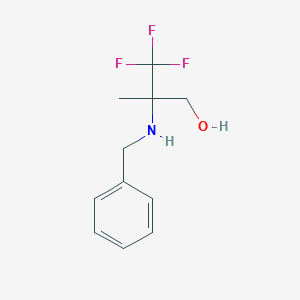
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid](/img/structure/B2775603.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,4-dichlorobenzenesulfonamide](/img/structure/B2775607.png)
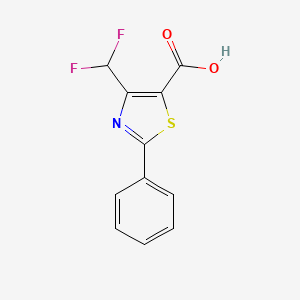
![N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2775609.png)
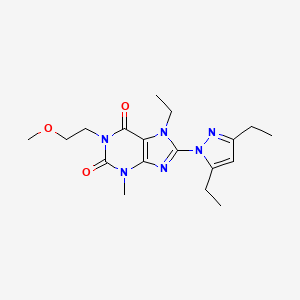

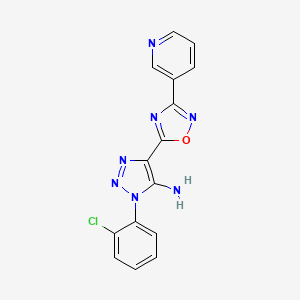
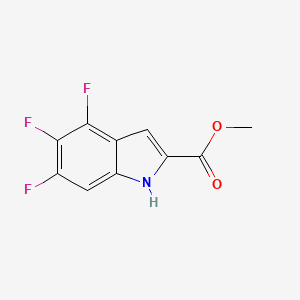
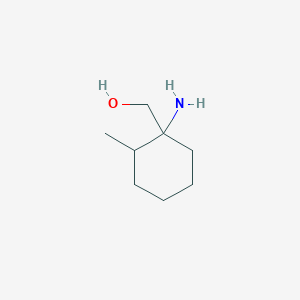
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)
![Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2775623.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine](/img/structure/B2775624.png)